molecular formula C167H257N47O46 B1506343 Corticostatin CAS No. 68563-24-6

Corticostatin

Cat. No.: B1506343
CAS No.: 68563-24-6
M. Wt: 3659.1 g/mol
InChI Key: ZKALIGRYJXFMNS-XBDDSDALSA-N
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Description

Corticostatin, also known as this compound, is a useful research compound. Its molecular formula is C167H257N47O46 and its molecular weight is 3659.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pro-Opiomelanocortin - Melanocortins - Adrenocorticotropic Hormone - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Corticostatin, also known as this compound-14 (CST-14), is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . It is also known to interact with Mas-related G protein-coupled receptor-X2 (MRGPRX2), which plays a significant role in neuro-immune interaction . These receptors are its primary targets, and they play crucial roles in various biological activities.

Mode of Action

This compound interacts with its targets, leading to several biological activities. These include the inhibition of Adrenocorticotropic hormone (ACTH) binding, stimulation of L-type calcium channels, monocyte chemotaxis, and degranulation of mast cells with the release of histamine . Furthermore, it has been found to produce antidepressant-like effects via mediating ghrelin and GABA A receptor signaling pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits ACTH binding, which is part of the hypothalamic-pituitary-adrenal (HPA) axis, a major part of the body’s stress response system . It also stimulates L-type calcium channels, which play a role in various cellular functions, including muscle contraction and neurotransmitter release . Additionally, it influences the kynurenine pathway, which is involved in the production of several neuroactive substances .

Pharmacokinetics

Like other peptides, it is expected to be absorbed in the digestive tract, distributed throughout the body, metabolized by enzymes, and excreted through the kidneys . These properties can impact the bioavailability of this compound, affecting its efficacy and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. It inhibits ACTH binding, leading to changes in the body’s stress response . It also stimulates L-type calcium channels, affecting cellular functions like muscle contraction and neurotransmitter release . Furthermore, it induces monocyte chemotaxis and mast cell degranulation, influencing immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress can cause adaptation changes in the endocrine system, affecting the function of hormones like this compound . Additionally, diet components can influence the level of cortisol, a hormone related to this compound, affecting its action . Therefore, factors like stress levels and diet can significantly impact the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Corticostatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound binds to somatostatin receptors, growth hormone-releasing peptide receptors, and Mas-related gene 2 receptors . These interactions are crucial for its biological activities, such as inhibiting ACTH binding and stimulating L-type calcium channels .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the proliferation of human umbilical vein endothelial cells and selectively inhibits CDK8 and CDK19 kinases . These actions contribute to its anti-angiogenic and anti-leukemic properties .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to somatostatin receptors and other related receptors, leading to the inhibition of ACTH binding and stimulation of L-type calcium channels . Additionally, this compound selectively inhibits CDK8 and CDK19 kinases, which are associated with the Mediator complex . This inhibition results in the up-regulation of super-enhancer-associated genes in acute myeloid leukemia cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit the growth of acute myeloid leukemia cells in in vivo mouse models . The long-term effects of this compound on cellular function include selective up-regulation of super-enhancer-associated genes, contributing to its anti-leukemic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-angiogenic and anti-leukemic properties without significant toxic or adverse effects . At higher doses, this compound may cause toxic effects, including disruption of normal cellular functions and potential adverse effects on various tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. This compound’s inhibition of CDK8 and CDK19 kinases affects metabolic flux and metabolite levels in acute myeloid leukemia cells . These interactions contribute to its anti-leukemic activity by selectively up-regulating super-enhancer-associated genes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to somatostatin receptors and other related receptors, which facilitate its localization and accumulation in specific tissues . This compound’s distribution within cells and tissues is crucial for its biological activities, including its anti-angiogenic and anti-leukemic properties .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is localized to neutrophils, macrophages, and monocytes, where it exerts its biological effects . This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, contributing to its role in inhibiting ACTH binding and stimulating L-type calcium channels .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKALIGRYJXFMNS-XBDDSDALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C167H257N47O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3659.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68563-24-6, 103220-14-0
Record name Acth (7-38)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corticostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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